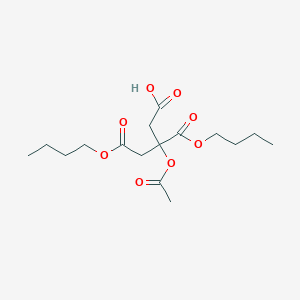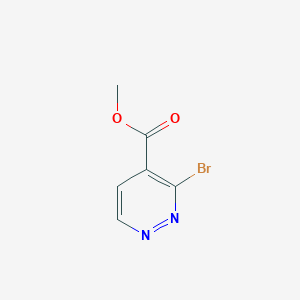![molecular formula C21H16BN3O2 B13429778 [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a triazine ring, which is further substituted with phenyl groups
Méthodes De Préparation
The synthesis of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Suzuki-Miyaura coupling reaction, where phenylboronic acid reacts with the triazine core in the presence of a palladium catalyst.
Boronic Acid Functionalization:
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
Applications De Recherche Scientifique
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mécanisme D'action
The mechanism of action of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The triazine core and phenyl groups contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid include other boronic acids and triazine derivatives. For example:
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Triazine Derivatives: Compounds with various substituents on the triazine ring, such as melamine and cyanuric acid.
The uniqueness of this compound lies in its combination of a triazine core with multiple phenyl groups and a boronic acid functionality, providing a versatile platform for diverse applications.
Propriétés
Formule moléculaire |
C21H16BN3O2 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,26-27H |
Clé InChI |
YEHXJROVXNYHGA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



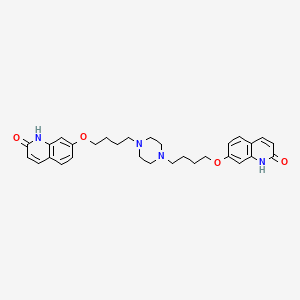
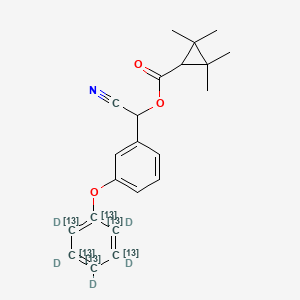
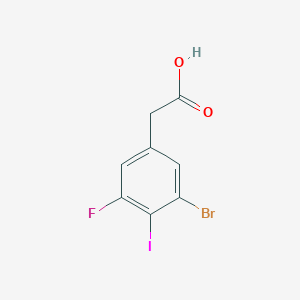
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)

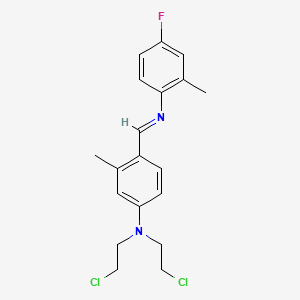

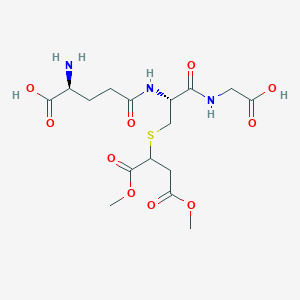
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
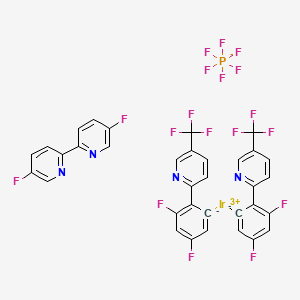
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
